Benzeneoctanamide, N-(3-amino-2,2-dimethyl-3-oxopropyl)-delta-azido-gamma-hydroxy-4-methoxy-3-(3-methoxypropoxy)-alpha, zeta-bis(1-methylethyl)-, (alphaS, gammaS, deltaS, zetaS)-
Description
The compound Benzeneoctanamide, N-(3-amino-2,2-dimethyl-3-oxopropyl)-δ-azido-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS)- (CAS: 324763-47-5) is a structurally complex molecule featuring a benzeneoctanamide backbone with multiple stereospecific substituents. Key structural attributes include:
- δ-azido group: A rare azido (-N₃) substitution at the δ-position, distinguishing it from the δ-amino group in the antihypertensive drug Aliskiren .
- Methoxypropoxy and methoxy groups: These substituents enhance solubility and influence receptor binding .
- Stereochemistry: The αS, γS, δS, ζS configuration ensures specific three-dimensional interactions with biological targets .
However, the δ-azido group may alter pharmacokinetics or prodrug activation mechanisms compared to Aliskiren’s δ-amino group .
Properties
Molecular Formula |
C30H51N5O6 |
|---|---|
Molecular Weight |
577.8 g/mol |
IUPAC Name |
N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide |
InChI |
InChI=1S/C30H51N5O6/c1-19(2)22(14-21-10-11-26(40-8)27(15-21)41-13-9-12-39-7)16-24(34-35-32)25(36)17-23(20(3)4)28(37)33-18-30(5,6)29(31)38/h10-11,15,19-20,22-25,36H,9,12-14,16-18H2,1-8H3,(H2,31,38)(H,33,37) |
InChI Key |
NFXACOCBDXIPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Aliskiren’s Clinical Profile
Aliskiren hemifumarate (brand name Tekturna®) is the first orally active renin inhibitor approved for hypertension. It reduces plasma renin activity by 50–80% at 300 mg/day . Its stereospecific structure (αS, γS, δS, ζS) is critical for binding to renin’s S3/S1 pockets .
Target Compound’s Potential
The δ-azido derivative’s structural uniqueness suggests exploratory applications:
- Imaging Probes : Azido tags enable bioorthogonal labeling for studying renin distribution in tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
